3'-Fluoro-biphenyl-4-sulfonyl chloride
CAS No.: 939761-07-6
Cat. No.: VC3862857
Molecular Formula: C12H8ClFO2S
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939761-07-6 |
|---|---|
| Molecular Formula | C12H8ClFO2S |
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | 4-(3-fluorophenyl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C12H8ClFO2S/c13-17(15,16)12-6-4-9(5-7-12)10-2-1-3-11(14)8-10/h1-8H |
| Standard InChI Key | OAUCSSDUDDQKLW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
3'-Fluoro-biphenyl-4-sulfonyl chloride is a halogenated aromatic compound with the molecular formula C₁₂H₈ClFO₂S and a molecular weight of 270.71 g/mol. Its IUPAC name, 4-(3-fluorophenyl)benzenesulfonyl chloride, reflects the substitution pattern: a sulfonyl chloride group (-SO₂Cl) at the para position of one benzene ring and a fluorine atom at the meta position of the adjacent ring. The compound’s structure is represented by the SMILES notation C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl, which clarifies the connectivity and functional groups.
Reactivity and Functionalization
The sulfonyl chloride group in 3'-fluoro-biphenyl-4-sulfonyl chloride confers high reactivity, enabling diverse transformations:
Nucleophilic Substitution
The chloride atom in the -SO₂Cl group is susceptible to nucleophilic attack, facilitating reactions with amines to form sulfonamides:
Sulfonamides derived from this compound are explored as enzyme inhibitors and antimicrobial agents due to their structural similarity to bioactive molecules .
Cross-Coupling Reactions
Applications in Pharmaceutical and Materials Science
Drug Discovery
Sulfonamide derivatives of this compound are investigated for their potential as:
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Carbonic Anhydrase Inhibitors: Fluorinated sulfonamides exhibit high affinity for enzyme active sites, with applications in glaucoma and cancer therapy .
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Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria, attributed to interference with folate biosynthesis.
Polymer Chemistry
Incorporation of fluorinated biphenyl sulfonyl groups into polymers enhances thermal stability and chemical resistance, making them suitable for high-performance membranes and coatings .
Comparative Analysis with Positional Isomers
The 3'-fluoro isomer distinguishes itself from the 4'-fluoro analog (CAS 116748-66-4) in steric and electronic properties:
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Steric Effects: The meta fluorine in the 3'-isomer introduces asymmetric steric hindrance, influencing binding interactions in biological systems.
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Electronic Effects: Fluorine’s electron-withdrawing nature alters the electron density of the biphenyl system, affecting reactivity in cross-coupling reactions .
Future Research Directions
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Synthetic Methodology: Development of regioselective sulfonation techniques to improve yields of the 3'-fluoro isomer.
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Biological Screening: Expanded pharmacokinetic studies of sulfonamide derivatives for antibiotic resistance applications.
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Material Science: Exploration of fluorinated biphenyl sulfonyl polymers for fuel cell membranes.
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